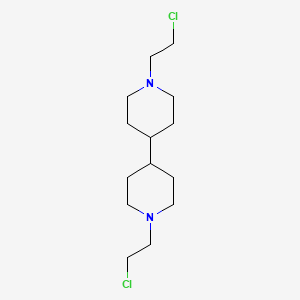

Bipiperidyl mustard

Description

Historical Context of Nitrogen Mustards in Scientific Inquiry

Nitrogen mustards, characterized by the bis(2-chloroethyl)amino functional group, have a complex history rooted in both chemical warfare and medicine. Initially synthesized in the 1930s as potential chemical warfare agents due to their systemic toxicity, they were later discovered to possess potent cytotoxic properties wikipedia.orgmdpi.comenvironics.finih.gov. During World War II, research at Yale University, led by Alfred Gilman and Louis Goodman, investigated the effects of nitrogen mustards on lymphoma and experimental tumors in mice wikipedia.orgnih.govrsna.org. This research, spurred in part by observations from accidental exposures, such as the Bari incident in 1943, revealed that these compounds could induce significant regression in certain cancers wikipedia.orgenvironics.fi.

The fundamental mechanism of action for nitrogen mustards involves alkylation of DNA. Upon administration, they can form highly reactive aziridinium (B1262131) ions, which then covalently bind to nucleophilic sites on DNA, primarily the N-7 position of guanine (B1146940) wikipedia.orgmdpi.comresearchgate.netijrpc.com. This alkylation can lead to DNA fragmentation, cross-linking (both intra- and inter-strand), and ultimately, cell cycle arrest and apoptosis. This cytotoxic effect, particularly pronounced in rapidly dividing cells like cancer cells, marked the dawn of chemotherapy mdpi.comresearchgate.netijrpc.comoncolink.org. Early examples include mechlorethamine (B1211372) (mustine, HN2), which paved the way for the development of more stable and targeted derivatives such as cyclophosphamide, chlorambucil, melphalan (B128), and bendamustine, each with modified structures to improve therapeutic profiles wikipedia.orgmdpi.comijrpc.comonclive.com.

Evolution of Bipiperidyl Mustard as a Research Compound

Bipiperidyl mustard, chemically known as 1,1'-Bis(2-chloroethyl)-4,4'-bipiperidine, emerged as a distinct compound of interest within the realm of chemical biology and experimental research nih.govnih.gov. While sharing the core alkylating capability of other nitrogen mustards, bipiperidyl mustard gained prominence primarily for its specific effects on animal models, particularly in inducing obesity through hypothalamic lesions nih.govuel.ac.ukcambridge.orgphysiology.org.

Research in the mid-20th century identified that agents like gold thioglucose (GTG) and bipiperidyl mustard could induce obesity in rodents by damaging specific regions of the hypothalamus, notably the ventromedial nucleus (VMH) uel.ac.ukcambridge.orgphysiology.orgoup.com. These lesions disrupt the normal regulation of appetite and metabolism, leading to hyperphagia and subsequent weight gain. Studies have shown that bipiperidyl mustard, after conversion to its bis-cyclic immonium ion form, causes rapid and extensive lipid deposition in mice, an effect counteracted by sulfhydryl compounds, suggesting an alkylation-based mechanism similar to GTG nih.gov. While GTG has been widely used, bipiperidyl mustard has also been employed, particularly in rat models, where it can induce obesity without significant mortality and at a lower cost, despite some concerns about carcinogenicity and availability uel.ac.uk. Its effects on food consumption and weight gain have also been investigated in avian models, such as chicks and ducklings physiology.orgcarta-evidence.orgscispace.com.

Scope and Academic Relevance of Bipiperidyl Mustard Research

The academic relevance of bipiperidyl mustard lies primarily in its utility as a chemical probe for studying the neurobiology of obesity and metabolic regulation. By selectively inducing lesions in key hypothalamic areas, it serves as a valuable tool for creating animal models that mimic aspects of human obesity, allowing researchers to investigate the underlying physiological and molecular mechanisms of weight gain and appetite control nih.govuel.ac.ukcambridge.orgphysiology.orgoup.combioscientifica.comoup.com. The observed effects, such as lipid deposition and altered food intake patterns, provide critical data points for understanding energy balance regulation nih.govuel.ac.ukcambridge.orgcarta-evidence.org.

Furthermore, bipiperidyl mustard contributes to the broader field of chemical biology, which employs small molecules to interrogate biological systems and pathways york.ac.uktue.nlharvard.edupitt.edu. Its specific chemical structure and reactivity make it a subject for structure-activity relationship (SAR) studies, aiming to understand how modifications to its molecular architecture influence its biological effects, although specific SAR data for bipiperidyl mustard itself might be less extensively documented than for its therapeutic counterparts ijrpc.comsolubilityofthings.comnih.gov. The compound's ability to induce specific cellular damage through alkylation also provides a model for studying cellular responses to chemical insults, which is a fundamental aspect of chemical biology research. Its investigation aids in deciphering complex biological processes, thereby advancing our understanding of both normal physiology and disease states.

Chemical Properties of Bipiperidyl Mustard

| Property | Value | Source |

| IUPAC Name | 1-(2-chloroethyl)-4-[1-(2-chloroethyl)piperidin-4-yl]piperidine | nih.gov |

| Synonyms | Bipiperidyl mustard, BPM, 1,1'-Bis(2-chloroethyl)-4,4'-bipiperidine | nih.gov |

| Molecular Formula | C₁₄H₂₆Cl₂N₂ | nih.gov |

| Molecular Weight | 292.37 g/mol (calculated) | nih.gov |

| CAS Registry Number | 6802-93-3 | nih.gov |

Compound Name Table

Bipiperidyl mustard

Nitrogen mustard

Mechlorethamine (Mustine, HN2)

Cyclophosphamide

Chlorambucil

Melphalan

Bendamustine

Gold thioglucose (GTG)

Structure

3D Structure

Properties

CAS No. |

6802-93-3 |

|---|---|

Molecular Formula |

C14H26Cl2N2 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

1-(2-chloroethyl)-4-[1-(2-chloroethyl)piperidin-4-yl]piperidine |

InChI |

InChI=1S/C14H26Cl2N2/c15-5-11-17-7-1-13(2-8-17)14-3-9-18(10-4-14)12-6-16/h13-14H,1-12H2 |

InChI Key |

JQIFJRXHLHKEAJ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C2CCN(CC2)CCCl)CCCl |

Canonical SMILES |

C1CN(CCC1C2CCN(CC2)CCCl)CCCl |

Other CAS No. |

6802-93-3 |

Synonyms |

ipiperidyl mustard bipiperidyl mustard dihydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Bipiperidyl Mustard

Fundamental Principles of Bipiperidyl Mustard Synthesis

The synthesis of bipiperidyl mustard, chemically known as 1,1'-bis(2-chloroethyl)-4,4'-bipiperidine, follows the general principles established for the synthesis of nitrogen mustards. The most common and direct method involves the conversion of a precursor di-alkanolamine into the corresponding di-chloroalkylamine.

A plausible synthetic route for bipiperidyl mustard starts with the precursor 4,4'-bipiperidine (B102171). This starting material can be reacted with ethylene (B1197577) oxide to yield 1,1'-bis(2-hydroxyethyl)-4,4'-bipiperidine. This diethanolamine (B148213) derivative then serves as the immediate precursor for the final product.

The crucial step in the synthesis is the replacement of the hydroxyl groups with chlorine atoms. This is typically achieved by treating the diethanolamine precursor with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this type of transformation, converting alcohols to alkyl chlorides. Other reagents like phosphorus trichloride (B1173362) (PCl₃) or even hydrochloric acid (HCl) under specific conditions could also be employed. The general reaction involves the nucleophilic substitution of the hydroxyl groups.

Ethoxylation of 4,4'-bipiperidine: Reaction of 4,4'-bipiperidine with two equivalents of ethylene oxide to form 1,1'-bis(2-hydroxyethyl)-4,4'-bipiperidine.

Chlorination of the diol: Treatment of 1,1'-bis(2-hydroxyethyl)-4,4'-bipiperidine with a chlorinating agent such as thionyl chloride to yield bipiperidyl mustard (1,1'-bis(2-chloroethyl)-4,4'-bipiperidine).

This synthetic approach is analogous to the preparation of other nitrogen mustards, where the corresponding ethanolamine (B43304) is converted to the active chloroethyl derivative.

Reactive Intermediate Formation: The Bis-Cyclic Immonium Ion

The biological activity of bipiperidyl mustard, like other nitrogen mustards, is not exerted by the molecule itself but by a highly reactive intermediate formed in vivo. This intermediate is a bis-cyclic immonium ion, also referred to as a bis-aziridinium ion.

The formation of this reactive species is an intramolecular cyclization reaction. The nitrogen atom of the piperidine (B6355638) ring, being nucleophilic, attacks the β-carbon of the chloroethyl group, displacing the chloride ion. This results in the formation of a strained, three-membered aziridinium (B1262131) ring. Since bipiperidyl mustard has two such chloroethyl arms, it undergoes this cyclization on both sides, forming a dicationic species, the bis-cyclic immonium ion.

This cyclization is favored under physiological conditions (pH ~7.4) and is accelerated in slightly alkaline environments. For experimental purposes, bipiperidyl mustard has been shown to be cyclized by incubation in a borate (B1201080) buffer at pH 9 and 37°C before use. helsinki.fi This pre-incubation step ensures the formation of the active bis-cyclic immonium ion. The high reactivity of this strained ring system is the basis for the alkylating properties of the compound.

Chemical Stability and Reactivity Considerations in Biological Media

The stability and reactivity of bipiperidyl mustard and its bis-cyclic immonium ion are critical determinants of its biological effects. In aqueous biological media, bipiperidyl mustard is unstable and undergoes hydrolysis. The chloroethyl groups can react with water to form the corresponding hydroxyethyl (B10761427) groups, leading to the inactive diol precursor. This hydrolysis is a competing reaction to the formation of the reactive immonium ion.

The bis-cyclic immonium ion, once formed, is a potent electrophile and is highly reactive towards nucleophiles. In a biological system, it will readily react with a variety of biological macromolecules. Of particular importance is its reaction with sulfhydryl groups (-SH) present in molecules like cysteine residues in proteins and glutathione. The nucleophilic sulfur atom of a sulfhydryl group can attack the carbon atoms of the aziridinium ring, leading to the opening of the strained ring and the formation of a stable covalent bond.

This high reactivity with sulfhydryl compounds explains the observation that the biological effects of bipiperidyl mustard can be counteracted by the administration of sulfhydryl-containing compounds. Current time information in Bangalore, IN. These compounds effectively act as scavengers for the reactive bis-cyclic immonium ion, preventing it from alkylating its intended biological targets. The rapid reaction with various nucleophiles means that the half-life of the active bis-cyclic immonium ion in biological media is expected to be very short.

Molecular Mechanisms of Action of Bipiperidyl Mustard

Alkylation Chemistry with Biological Macromolecules

Bipiperidyl mustard, possessing two chloroethyl groups, functions as a bifunctional alkylating agent. Its mechanism involves the generation of highly reactive electrophilic species that can modify cellular components.

A primary target of bipiperidyl mustard's alkylating activity is cellular DNA. The molecule undergoes intramolecular cyclization of its chloroethyl side chains to form highly reactive aziridinium (B1262131) ions. pharmacologyeducation.orgwikipedia.orgpharmacy180.com These intermediates are susceptible to nucleophilic attack by electron-rich sites on DNA bases.

DNA Alkylation at Nucleophilic Centers

Formation of Interstrand Cross-LinksThe bifunctional nature of bipiperidyl mustard, with its two chloroethyl groups, enables it to induce interstrand cross-links (ICLs) in DNA.pharmacologyeducation.orgwikipedia.orgFollowing the initial alkylation of one DNA strand, the second chloroethyl group can undergo a similar cyclization and alkylation process, forming a covalent bridge between the two complementary DNA strands.wikipedia.orgpharmacy180.comThese ICLs represent severe DNA damage that physically constrains the DNA helix, thereby impeding essential cellular processes such as DNA replication and transcription.wikipedia.orgThe formation of ICLs is a critical factor contributing to the potent cytotoxic effects of nitrogen mustards.wikipedia.org

Beyond DNA, bipiperidyl mustard can also alkylate proteins, which are crucial cellular macromolecules involved in a vast array of biological functions. researchgate.netmdpi.com The alkylation of proteins typically occurs at nucleophilic sites within amino acid residues. These commonly include the sulfhydryl (-SH) groups of cysteine residues, as well as amino (-NH2) and carboxyl (-COOH) groups found in the side chains of various amino acids. mdpi.com The covalent modification of proteins by bipiperidyl mustard can lead to significant functional impairments. This may manifest as altered protein conformation, inhibition of enzymatic activity, or disruption of protein-protein interactions, ultimately compromising cellular homeostasis and function. researchgate.netmdpi.com

Cellular Responses to Bipiperidyl Mustard-Induced DNA Damage

The damage inflicted upon DNA by bipiperidyl mustard triggers a cascade of cellular events collectively known as the DNA Damage Response (DDR). This intricate network of pathways is activated to detect, signal, and repair DNA lesions, thereby attempting to preserve genomic integrity and cell survival.

Upon sensing DNA damage, cells initiate the DDR by activating key signaling kinases. These include ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), which act as central sensors for various types of DNA lesions. nih.gov Activation of these kinases leads to the phosphorylation of downstream effector proteins, such as H2AX (forming γH2AX) and p53, which are critical for orchestrating DNA repair, cell cycle arrest, and, if damage is irreparable, apoptosis. mdpi.comnih.gov

Furthermore, enzymes like PARP-1 (Poly(ADP-ribose) polymerase 1) play a crucial role in detecting DNA strand breaks and initiating repair processes by synthesizing poly(ADP-ribose) chains. mdpi.com However, in cases of overwhelming DNA damage, the overactivation of PARP-1 can lead to the depletion of cellular NAD+ and ATP, potentially triggering cell death pathways such as necrosis or apoptosis. mdpi.com

Table 1: DNA and Protein Alkylation by Bipiperidyl Mustard

| Target Molecule | Nucleophilic Site(s) | Primary Adduct Type | Secondary/Other Adducts | Functional Consequence |

| DNA | N7-Guanine | Monoadducts | N3-Adenine, bifunctional adducts, Interstrand Cross-Links (ICLs) | Disrupted DNA replication, cell cycle arrest, mutations, cytotoxicity |

| Proteins | Sulfhydryl (-SH) | Protein adducts | Carboxyl (-COOH), Aliphatic amino (-NH2) groups | Impaired enzyme activity, altered protein conformation, disruption of cellular functions |

Table 2: DNA Damage Response (DDR) Signaling Pathways Activated by Bipiperidyl Mustard

| DDR Component | Role in Response | Key Effect/Action | Downstream Outcome |

| ATM | DNA damage sensor | Detects DNA double-strand breaks | Activates p53, cell cycle arrest |

| ATR | DNA damage sensor | Detects stalled replication forks, single-strand breaks | Activates p53, cell cycle arrest |

| DNA-PKcs | DNA damage sensor | Involved in Non-Homologous End Joining (NHEJ) | DNA repair, cell cycle regulation |

| H2AX (γH2AX) | DNA damage marker | Phosphorylated at Ser139 near lesions | Recruits repair proteins |

| p53 | Transcription factor | Induces cell cycle arrest, apoptosis, DNA repair | Cell fate determination |

| PARP-1 | DNA damage sensor | Detects strand breaks, synthesizes PAR | Recruits repair proteins, DNA repair; Overactivation leads to NAD+/ATP depletion |

Compound Name List:

Bipiperidyl mustard

Nitrogen mustards

Sulfur mustard (SM)

ATM (ataxia telangiectasia mutated)

ATR (ataxia telangiectasia and Rad3-related)

DNA-PKcs (DNA-dependent protein kinase, catalytic subunit)

H2AX (Histone variant H2AX)

γH2AX (phosphorylated H2AX)

p53

PARP-1 (Poly(ADP-ribose) polymerase 1)

NAD+ (Nicotinamide adenine (B156593) dinucleotide)

ATP (Adenosine triphosphate)

Induction of Oxidative Stress and Reactive Oxygen Species Generation

Current scientific literature does not provide specific data detailing the direct induction of oxidative stress or the generation of reactive oxygen species (ROS) by bipiperidyl mustard. While oxidative stress is a known factor in the pathogenesis of obesity and related metabolic disorders nih.govscribd.com, and certain other chemical agents used in similar experimental contexts (e.g., monosodium glutamate) have been linked to ROS production, direct evidence for bipiperidyl mustard's role in initiating these processes is absent.

Interaction with Lipid Metabolism Pathways

Bipiperidyl mustard has been established as an agent that causes significant alterations in lipid metabolism, primarily characterized by rapid and extensive lipid deposition and increased adiposity nih.govresearchgate.net. Following conversion to its bis-cyclic immonium ion form, BPM induces these effects, suggesting an alkylation reaction as a core component of its action nih.gov. The resulting obesity is described as having a metabolic etiology, distinct from disruptions in food intake regulation researchgate.net. The compound's effects are comparable to those observed with gold thioglucose, another agent used to induce hypothalamic lesions and metabolic changes, and its effects can be counteracted by sulfhydryl compounds nih.gov. Preliminary findings also indicate the induction of ventromedial hypothalamic lesions in animals treated with bipiperidyl mustard nih.gov.

Table 1: Observed Effects of Bipiperidyl Mustard on Lipid Metabolism

| Effect | Description | Reference |

| Lipid Deposition | Causes rapid and extensive lipid deposition in mice. | nih.gov |

| Adiposity | Leads to increased adiposity in rats without excessive weight gain or hyperphagia. | researchgate.net |

| Obesifying Agent | Acts as an obesifying agent, characterized by rapid lipid deposition. | |

| Metabolic Etiology | Suggests a metabolic basis for obesity, rather than a food intake regulation disorder. | researchgate.net |

| Alkylation Reaction | The observed obesity appears to result from an alkylation reaction. | nih.gov |

| Counteraction by Sulfhydryls | Effects can be counteracted by sulfhydryl compounds. | nih.gov |

Neurobiological Effects and Hypothalamic Lesion Induction by Bipiperidyl Mustard

Chemically Induced Lesions of the Central Nervous System

Bipiperidyl mustard is recognized for its neurotoxic effects, which are not generalized but rather exhibit a degree of regional specificity within the brain. This selective toxicity allows for the chemical induction of lesions in areas crucial for metabolic control.

Targeting the Ventromedial Hypothalamus

A single systemic injection of bipiperidyl mustard has been shown to produce brain lesions, most notably in the ventromedial hypothalamus (VMH). nih.govnih.gov In addition to the VMH, lesions have also been observed in the arcuate nucleus, the dorsal vagal complex (including the dorsal motor nucleus of the vagus and the nucleus of the solitary tract), and the medial septum. nih.govnih.gov This targeted destruction of the VMH is a key factor in the subsequent development of obesity observed in animal models. nih.gov Studies in rats have demonstrated that BPM primarily destroys VMH neurons. nih.gov The ability of BPM to target this specific hypothalamic region makes it a valuable tool in research aimed at understanding the role of the VMH in energy homeostasis.

Neuropathological Characterization of Lesions

The neuropathological changes induced by bipiperidyl mustard bear a striking resemblance to those caused by another well-known obesifying agent, gold thioglucose. nih.govnih.gov The lesions are characterized by localized neuronal death and damage within the affected brain regions. The similarity in the pattern of lesions suggests a comparable mode of action between BPM, an alkylating agent, and gold thioglucose in producing ventromedial hypothalamic damage. nih.gov The development of obesity in rats following BPM administration has been described as having a more protracted time course compared to that observed in mice treated with either BPM or gold thioglucose. nih.gov

Impact on Neuroendocrine Regulation

The strategic location of bipiperidyl mustard-induced lesions within the hypothalamus and brainstem leads to significant disruptions in neuroendocrine function, particularly concerning glucose and insulin (B600854) regulation. While basal levels of plasma insulin and glucose may remain normal in BPM-treated animals, their response to metabolic challenges is markedly altered. nih.gov

Research has revealed that animals with BPM-induced lesions exhibit an exaggerated plasma insulin response to both oral and intravenous glucose administration. nih.gov This hyperinsulinemic response is also observed after the ingestion of non-caloric sweeteners like saccharin, suggesting a dysregulation in the central nervous system's control over pancreatic beta-cell secretion. nih.gov This finding points to a disruption of the neural mechanisms that modulate insulin release, independent of direct glycemic stimulation. Although rats treated with BPM alone (primarily affecting the VMH) did not show significant differences from controls when fed a standard chow diet, the combination of BPM-induced VMH lesions with monosodium glutamate (B1630785) (MSG)-induced lesions of the arcuate nucleus resulted in hyperinsulinemia and massive obesity. nih.gov This suggests a complex interplay between these two hypothalamic regions in maintaining normal insulin homeostasis.

The table below summarizes the key findings related to the impact of Bipiperidyl Mustard on insulin regulation.

| Experimental Condition | Basal Insulin/Glucose | Insulin Response to Glucose/Saccharin | Outcome |

| BPM-induced lesions | Normal | Exaggerated | Suggests dysregulated central control of pancreatic beta-cells. nih.gov |

| BPM (VMH lesion) alone on standard chow | No significant difference from control | Not specified | Slight obesity on high-fat diets. nih.gov |

| BPM (VMH lesion) + MSG (arcuate lesion) | Hyperinsulinemia | Not specified | Massive obesity and hyperphagia. nih.gov |

Modulation of Appetite-Regulating Circuits

The induction of lesions in the ventromedial hypothalamus and arcuate nucleus by bipiperidyl mustard directly implicates these areas in the intricate neural circuitry governing appetite and energy balance. The VMH has long been considered a key "satiety center," and its destruction is classically associated with overeating and obesity.

Interestingly, studies with BPM have revealed a more nuanced role for the VMH in appetite control. While BPM administration is associated with the development of obesity, this can occur without the presentation of hyperphagia (excessive eating). nih.gov This suggests that the obesity induced by BPM may have a metabolic etiology rather than being solely a disorder of food intake regulation. nih.gov

Further research involving combined lesions has shed more light on the complex interactions within appetite-regulating circuits. When BPM was used to create lesions primarily in the VMH, it produced only a slight obesity in rats maintained on high-fat diets. nih.gov However, when these VMH lesions were combined with MSG-induced destruction of neurons in the arcuate hypothalamic nucleus, the animals became massively obese and hyperphagic. nih.gov This critical finding suggests that neurons in both the VMH and the arcuate nucleus may contribute to satiety signaling and can potentially compensate for one another. The development of hyperphagia appears to require damage to both of these critical nodes in the appetite-regulating network. nih.gov This combined neurotoxin approach provides a model for hyperinsulinemic, hyperphagic obesity produced by systemic chemical administration. nih.gov

The following table outlines the observed effects on appetite and body weight under different lesion conditions.

| Lesion Location | Animal Model | Effect on Appetite | Effect on Body Weight |

| Ventromedial Hypothalamus (BPM) | Rat | No hyperphagia | Increased adiposity and obesity. nih.gov |

| Ventromedial Hypothalamus (BPM) | Rat (on high-fat diet) | Not specified | Slight obesity. nih.gov |

| Arcuate Nucleus (MSG) | Rat | Hypophagic | Moderately obese. nih.gov |

| VMH (BPM) + Arcuate Nucleus (MSG) | Rat | Hyperphagic | Massively obese. nih.gov |

Preclinical Applications of Bipiperidyl Mustard in Disease Modeling

Development of Chemical Models of Obesity in Rodents

Bipiperidyl mustard serves as a chemical inducer for creating obesity models in rodents, particularly mice and rats. Studies have demonstrated that BPM can lead to significant alterations in body composition and metabolic function. Unlike some other methods, BPM-induced obesity is often characterized by increased adiposity without necessarily a proportional increase in body weight or hyperphagia, suggesting a metabolic etiology rather than solely a disruption in food intake regulation nih.govnih.govcambridge.org.

Assessment of Adiposity and Lipid Deposition

Research indicates that bipiperidyl mustard administration can result in rapid and extensive lipid deposition in rodents nih.gov. This agent has been shown to cause increased adiposity in rats, with the results suggesting a metabolic basis for the observed obesity nih.govcambridge.org. Studies comparing BPM with other agents like gold thioglucose (GTG) note similarities in their effects, including the induction of lipid deposition nih.govuel.ac.ukcambridge.org. For instance, BPM has been associated with increased adiposity in rats without a significant increase in body weight or hyperphagia, pointing towards a direct impact on lipid metabolism nih.govcambridge.org.

Table 1: Effects of Bipiperidyl Mustard on Adiposity and Lipid Deposition in Rodent Models

| Study/Model | Animal | Key Finding on Adiposity/Lipid Deposition | Reference |

| Rutman et al. (1966) | Mice | Rapid and extensive lipid deposition | nih.gov |

| Rogers & Webb (1980) | Rats | Increased adiposity without excessive weight gain or hyperphagia | nih.govcambridge.org |

Analysis of Metabolic Phenotypes Beyond Hyperphagia

While hyperphagia (excessive eating) is a common feature in many obesity models, bipiperidyl mustard's effects can manifest differently. Some studies suggest that BPM-induced obesity in rats is characterized by increased adiposity without significant hyperphagia, indicating a metabolic etiology distinct from models primarily driven by overconsumption nih.govcambridge.org. Furthermore, combined treatments, such as with monosodium glutamate (B1630785) (MSG), can exacerbate metabolic phenotypes. For example, MSG/BPM co-treated rats exhibited hyperinsulinemia and massive obesity with hyperphagia, suggesting that BPM can contribute to a more complex metabolic dysregulation when used in conjunction with other agents targeting different hypothalamic nuclei nih.gov. The disruption in neuropeptide Y and leptin signaling has also been noted in ventromedial hypothalamic-lesioned rats, a mechanism potentially relevant to BPM's effects scielo.br.

Contributions to the Understanding of Metabolic Syndrome Development in Animal Models

Bipiperidyl mustard contributes to the understanding of metabolic syndrome by providing a tool to model key components of this complex disorder in preclinical settings. By inducing hypothalamic lesions and subsequent adiposity, BPM-induced models can help researchers investigate the interplay between obesity, insulin (B600854) resistance, and other metabolic derangements. For instance, studies involving MSG and BPM highlight how targeting different hypothalamic areas can lead to combined phenotypes of hyperinsulinemia and obesity, mirroring aspects of metabolic syndrome nih.gov. The observation that BPM's effects can be counteracted by sulfhydryl compounds suggests a potential alkylation mechanism, similar to gold thioglucose, further aiding in understanding the biochemical pathways involved in chemically induced obesity and its associated metabolic consequences nih.gov.

Synthesis and Evaluation of Bipiperidyl Mustard Analogues and Derivatives

Rational Design Principles for Novel Analogues

There is no specific literature detailing the rational design principles applied to the creation of novel Bipiperidyl mustard analogues. However, based on the broader field of medicinal chemistry and the study of other nitrogen mustards, several principles could theoretically be applied. researchgate.netresearchgate.net The design of new analogues often focuses on modifying the molecule's structure to enhance its target specificity, alter its reactivity, and improve its pharmacokinetic profile.

For nitrogen mustards in general, the bis(2-chloroethyl)amino group is crucial for their alkylating activity. youtube.com Modifications to other parts of the molecule, in this case, the bipiperidyl core, could be explored to influence properties such as lipophilicity, which affects cell membrane permeability, and the ability to be recognized by specific cellular transporters. The goal of such modifications would be to direct the compound to target cells more effectively and to modulate its reactivity to reduce off-target effects.

Synthetic Strategies for Derivative Production

Detailed synthetic strategies for the production of a range of Bipiperidyl mustard derivatives are not described in the available literature. The synthesis of nitrogen mustards typically involves the introduction of the N,N-bis(2-chloroethyl) functional group. A common method for this is the reaction of a precursor amine with an agent like ethylene (B1197577) oxide followed by chlorination with a reagent such as thionyl chloride.

For creating derivatives of Bipiperidyl mustard, synthetic strategies would likely focus on modifications of the 4,4'-bipiperidine (B102171) scaffold before or after the introduction of the mustard moieties. This could involve introducing substituents on the piperidine (B6355638) rings to alter the steric and electronic properties of the molecule. However, without specific examples from the scientific literature, these remain theoretical approaches.

Comparative Analysis of Analogues’ Biochemical and Cellular Effects

A comparative analysis of the biochemical and cellular effects of a series of Bipiperidyl mustard analogues is not available. Such an analysis would typically involve evaluating the compounds for their cytotoxic activity against various cell lines, their mechanism of action, and their effects on specific cellular pathways.

For other nitrogen mustard analogues, studies have compared their DNA alkylating capabilities, their potency in inducing cell death, and their selectivity for cancer cells over normal cells. nih.gov These studies often utilize techniques such as cell viability assays, DNA cross-linking assays, and cell cycle analysis. The data from such experiments would be compiled into tables to compare the structure-activity relationships (SAR) of the different analogues. Unfortunately, no such data has been published specifically for derivatives of Bipiperidyl mustard.

Table of Biochemical and Cellular Effects of Hypothetical Bipiperidyl Mustard Analogues

Since no specific data exists for bipiperidyl mustard analogues, the following table is a hypothetical representation of what such a comparative analysis might look like, based on studies of other nitrogen mustards. The data presented here is for illustrative purposes only and is not based on actual experimental results for bipiperidyl mustard derivatives.

| Compound | Modification | IC50 (µM) in Cell Line X | DNA Cross-linking efficiency (%) |

| Bipiperidyl Mustard | Parent Compound | [Data Not Available] | [Data Not Available] |

| Analogue A | Methyl group at C4' | [Data Not Available] | [Data Not Available] |

| Analogue B | Hydroxyl group at C4' | [Data Not Available] | [Data Not Available] |

| Analogue C | Phenyl group at N1' | [Data Not Available] | [Data Not Available] |

Mechanisms of Cellular Adaptation and Resistance to Bipiperidyl Mustard Effects in Preclinical Systems

DNA Repair Overexpression and Enhanced Detoxification Mechanisms

Cells can develop resistance to alkylating agents by enhancing their intrinsic DNA repair machinery or by increasing the detoxification of the compound. Nitrogen mustards exert their cytotoxic effects primarily by inducing DNA interstrand cross-links (ICLs) nih.govoncohemakey.commdpi.com.

DNA Repair Pathways: Resistance to nitrogen mustards has been linked to the overexpression or enhanced activity of specific DNA repair pathways. Homologous recombinational repair (HRR) and non-homologous DNA end-joining (NHEJ) are critical for repairing DNA interstrand cross-links (ICLs) nih.gov. While studies suggest HRR plays a significant role in nitrogen mustard sensitivity in some epithelial tumor cell lines, increased activity in both HRR and NHEJ pathways has been hypothesized to contribute to a resistant state in other contexts, such as chronic lymphocytic leukemia nih.gov. Base excision repair (BER) is also involved in repairing DNA alkylation damage, and alterations in BER proteins can influence sensitivity to alkylating agents core.ac.ukfrontiersin.org. For instance, deficiency in the BER pathway initiator XRCC1 has been linked to hypersensitivity to alkylating agents in human monocytes core.ac.uk. Direct DNA reversal repair (DRR) by enzymes like O6-methylguanine-DNA methyltransferase (MGMT) is another mechanism that can confer resistance by directly reversing specific DNA alkylation adducts oaes.cc.

Enhanced Detoxification: Cellular detoxification mechanisms, particularly those involving phase II enzymes, can also contribute to resistance. Glutathione S-transferases (GSTs) are a class of enzymes involved in detoxifying electrophilic compounds, including alkylating agents jmvh.org. Elevated GST activity has been observed in tumor cell lines resistant to chemotherapy drugs, including alkylating agents like melphalan (B128), suggesting a similar role in resistance to other mustard compounds jmvh.org. While specific data for bipiperidyl mustard is limited, the general principle of enhanced GST activity conferring resistance to alkylating agents is well-established jmvh.org.

| DNA Repair Pathway/Detoxification Mechanism | Role in Resistance to Alkylating Agents | Preclinical Observation/Hypothesis | Relevant Compound Class |

| Homologous Recombinational Repair (HRR) | Repair of DNA interstrand cross-links (ICLs) | Increased HRR activity contributes to resistance | Nitrogen Mustards |

| Non-Homologous DNA End-Joining (NHEJ) | Repair of DNA interstrand cross-links (ICLs) | Increased NHEJ activity contributes to resistance | Nitrogen Mustards |

| Base Excision Repair (BER) | Repair of DNA alkylation damage | Imbalanced BER may play a role; BER protein depletion sensitizes cells | Nitrogen Mustards |

| O6-methylguanine-DNA methyltransferase (MGMT) | Direct reversal of O6-guanine DNA adducts | MGMT expression confers resistance to alkylation damage | Alkylating Agents |

| Glutathione S-Transferases (GSTs) | Detoxification of electrophilic metabolites | Elevated GST activity correlates with resistance | Alkylating Agents |

Alterations in Cellular Transport Systems

Changes in the cellular uptake and efflux of a drug are significant mechanisms for developing resistance to various chemotherapeutic agents, including alkylating agents.

Decreased Drug Uptake: Some alkylating agents, such as melphalan and nitrogen mustard, require active transport into cells oncohemakey.com. Resistance can arise from a decrease in the expression or function of these influx transporters, thereby limiting the intracellular concentration of the drug and its subsequent damage oncohemakey.com. For example, studies on mechlorethamine-resistant lymphoblast cells demonstrated reduced drug entry as a resistance mechanism oncohemakey.com.

Increased Drug Efflux: Conversely, resistance can also be mediated by an increase in the activity of drug efflux pumps, such as P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs). These transporters actively pump the drug out of the cell, reducing intracellular accumulation and mitigating its cytotoxic effects mdpi.com. While direct evidence for bipiperidyl mustard involving specific efflux pumps is not detailed in the provided search results, this is a common resistance mechanism for many cytotoxic agents, including nitrogen mustards mdpi.com.

| Transport System Alteration | Mechanism of Resistance | Preclinical Observation/Hypothesis | Relevant Compound Class |

| Influx Transporter Activity | Decreased cellular uptake | Reduced drug entry limits intracellular concentration | Nitrogen Mustards |

| Efflux Transporter Activity | Increased drug efflux | Active pumping out of cells reduces intracellular concentration | Nitrogen Mustards |

Phenotypic Adaptations in Animal Models

Phenotypic adaptations in animal models provide insights into how whole organisms or specific cell populations within them can develop resistance to cytotoxic agents.

Lipid Metabolism and Alkylation: Bipiperidyl mustard itself has been shown to cause rapid and extensive lipid deposition in mice, suggesting an interaction with lipid metabolism pathways nih.gov. This effect appears to result from an alkylation reaction, and its effects can be counteracted by sulfhydryl compounds, similar to gold thioglucose nih.gov. While this observation is about the compound's primary effect, it hints at potential metabolic pathways that could be altered in resistance. For instance, if the compound's metabolism or cellular response to its alkylation products involves specific metabolic pathways, alterations in these pathways could confer resistance.

General Alkylating Agent Resistance Models: Preclinical studies with other nitrogen mustards have revealed that resistance can be associated with altered DNA repair efficiency, changes in drug metabolism, and modifications in apoptosis pathways oncohemakey.comfrontiersin.org. For example, MMSET has been implicated in melphalan drug resistance through increased DNA repair efficiency in multiple myeloma models frontiersin.org. The development of resistance in animal models often reflects the cellular mechanisms described above, where genetic or epigenetic changes lead to altered protein expression or enzyme activity that confer a survival advantage in the presence of the drug.

| Phenotypic Adaptation | Observed Effect/Mechanism | Preclinical Model | Relevance to Bipiperidyl Mustard Resistance |

| Lipid Deposition | Induced by alkylation | Mice | Suggests interaction with metabolic pathways; potential for metabolic adaptation |

| Altered DNA Repair | Increased efficiency | Multiple Myeloma models | General mechanism for resistance to alkylating agents |

| Altered Drug Metabolism | Changes in metabolic pathways | Various models | Can influence drug inactivation or activation, impacting resistance |

Compound Names Mentioned:

Bipiperidyl mustard

Nitrogen mustards

Melphalan

Gold thioglucose

Temozolomide

CCNU

Busulfan

Cyclophosphamide

Doxorubicin

Etoposide

Comparative Investigations of Bipiperidyl Mustard with Other Chemically Active Agents

Distinguishing Mechanisms from Gold Thioglucose

Bipiperidyl mustard (BPM) and gold thioglucose (GTG) are both known to induce hyperphagia, obesity, and selective damage to the ventromedial hypothalamus (VMH) nih.govnih.gov. However, their underlying mechanisms of action exhibit key differences, though their observed effects can be remarkably similar.

BPM exerts its obesifying effects through an alkylation reaction, forming a bis-cyclic immonium ion that promotes extensive lipid deposition nih.gov. Notably, BPM's effects can be counteracted by sulfhydryl compounds, a characteristic shared with GTG nih.gov. Preliminary findings also indicate the presence of ventromedial hypothalamic lesions in BPM-treated mice, suggesting a shared target site with GTG nih.gov.

Gold thioglucose, on the other hand, is understood to exert its toxicity by mimicking glucose due to its structural similarity nih.govoup.com. This allows it to bind to glucoreceptors, thereby concentrating the cytotoxic effects of the gold moiety within specific hypothalamic areas, particularly the VMH nih.govoup.com. The action of GTG on the VMH is intrinsically linked to glucose uptake and transport mechanisms, making it a substrate-specific neurotoxin oup.com. Evidence supporting this includes the prevention of GTG-induced lesions by glucose analogs and the absence of such lesions in diabetic mice, which are restored by insulin (B600854) or adrenalectomy/hypophysectomy oup.com.

Despite these mechanistic distinctions—BPM acting as a general alkylating agent and GTG as a glucose-mimicking toxin—their functional outcomes in the hypothalamus are comparable nih.gov. Both compounds lead to similar biphasic changes in sensitivity to insulin hypoglycemic convulsions and produce discrete brain lesions that alter the brain's functional adjustments nih.gov. Furthermore, both BPM and GTG have been observed to cause generalized hypothalamic lesions in avian models, while sparing the median eminence, an area known for its permeable blood-brain barrier oup.comresearchgate.net.

Table 1: Comparative Mechanisms of Bipiperidyl Mustard and Gold Thioglucose

| Feature | Bipiperidyl Mustard (BPM) | Gold Thioglucose (GTG) |

| Primary Mechanism | Alkylation reaction, formation of bis-cyclic immonium ion | Glucose mimicry, binding to glucoreceptors |

| Target Site | Ventromedial Hypothalamus (VMH) | Ventromedial Hypothalamus (VMH) |

| Observed Effect | Lipid deposition, obesity, hyperphagia | Hyperphagia, obesity, hypothalamic damage |

| Counteraction | Sulfhydryl compounds | Sulfhydryl compounds (implied similarity) |

| Specificity | General alkylating agent | Substrate-specific neurotoxin (glucose uptake dependent) |

| BBB Interaction | Affects CVOs, potentially bypassing BBB | Affects CVOs, potentially bypassing BBB |

Comparison with Other Hypothalamic Neurotoxins (e.g., Monosodium Glutamate (B1630785), Kainic Acid)

Bipiperidyl mustard (BPM) shares the hypothalamus as a primary target with other neurotoxins such as monosodium glutamate (MSG) and kainic acid (KA), albeit through distinct mechanisms. These compounds are often studied in the context of hypothalamic dysfunction, obesity, and neurodegenerative pathways.

Monosodium glutamate (MSG) is recognized as a prototype excitotoxin taylorfrancis.comtandfonline.comfrontiersin.orgijpcbs.com. Its neurotoxicity stems from the overstimulation of glutamate receptors, leading to excessive calcium influx, endoplasmic reticulum stress, and subsequent neuronal apoptosis or necrosis nih.gov. Neonatal administration of MSG has been shown to cause hypothalamic damage, leading to obesity, neuroendocrine alterations, and impaired learning and memory in rodents taylorfrancis.comtandfonline.comijpcbs.com. Research indicates that BPM lesions can add hyperphagia to MSG-induced hyperinsulinemia, suggesting complementary roles in hypothalamic obesity tandfonline.comijpcbs.comdntb.gov.ua. Both BPM and MSG are noted to cause neuronal necrosis in circumventricular organs (CVOs), which are brain regions lacking a robust blood-brain barrier (BBB), allowing selective exposure to cytotoxins taylorfrancis.com.

Kainic acid (KA) is another potent neurotoxin that acts as an agonist for AMPA/kainate glutamate receptors, exhibiting significantly higher neurotoxicity than glutamate itself nih.govnih.gov. KA administration in rodents induces seizures, behavioral changes, and degeneration of specific neuronal populations, particularly in the hippocampus nih.govnih.gov. Its mechanism involves excitotoxicity, leading to cellular damage through calcium overload, oxidative stress, and mitochondrial dysfunction nih.gov. While both BPM and KA target brain regions, including the hypothalamus, their fundamental modes of action differ: BPM is an alkylating agent causing lipid deposition and VMH lesions, whereas KA induces excitotoxic neuronal death via glutamate receptor overactivation nih.govnih.gov.

Table 2: Comparison of Hypothalamic Neurotoxins

| Feature | Bipiperidyl Mustard (BPM) | Monosodium Glutamate (MSG) | Kainic Acid (KA) |

| Primary Mechanism | Alkylation | Excitotoxicity (Glutamate receptor overstimulation) | Excitotoxicity (Glutamate receptor overstimulation) |

| Target Site | Ventromedial Hypothalamus (VMH) | Hypothalamus, CVOs, hippocampus | Hypothalamus, hippocampus, various brain regions |

| Observed Effect | Obesity, lipid deposition, hypothalamic lesions | Obesity, neuroendocrine dysfunction, learning deficits | Seizures, neuronal degeneration, excitotoxicity |

| Chemical Class | Alkylating agent (Nitrogen mustard derivative) | Amino acid (excitotoxin) | Amino acid analog (glutamate receptor agonist) |

| BBB Interaction | Affects CVOs, potentially bypassing BBB | Affects CVOs, potentially bypassing BBB | Affects CVOs, potentially bypassing BBB |

Contrasting Alkylating Actions with Other Nitrogen Mustard Classes

Bipiperidyl mustard (BPM) belongs to the broader class of alkylating agents, specifically sharing characteristics with nitrogen mustards. These compounds are defined by their ability to introduce alkyl groups into nucleophilic sites on biological molecules, with DNA being a primary target in many instances pharmacologyeducation.orgwikipedia.orgmdpi.com.

Nitrogen mustards, such as mechlorethamine (B1211372) (HN2), cyclophosphamide, and melphalan (B128), are characterized by the presence of a bis(2-chloroethyl)amino functional group pharmacologyeducation.orgwikipedia.org. Their cytotoxic action is mediated by the formation of highly reactive aziridinium (B1262131) ions through intramolecular cyclization. These aziridinium ions then alkylate DNA, most notably at the N7 position of guanine (B1146940) residues pharmacologyeducation.orgwikipedia.orgresearchgate.netpatsnap.com. This alkylation can lead to DNA damage, including base mispairing and, critically, the formation of interstrand cross-links (ICLs) wikipedia.orgresearchgate.netpatsnap.com. The formation of ICLs is particularly disruptive, impeding DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis wikipedia.orgpatsnap.com.

Bipiperidyl mustard, with its structure featuring two chloroethyl groups attached to piperidine (B6355638) rings, functions as an alkylating agent nih.govnih.gov. While its specific targets in the hypothalamus are related to lipid metabolism and neuronal function, leading to obesity, the fundamental chemical process involves alkylation nih.gov. The precise structural differences between BPM and other nitrogen mustards, such as the presence of the bipiperidyl moiety versus simpler amine structures, may influence their pharmacokinetic properties, cellular uptake, and the specific cellular components they preferentially alkylate. However, the core mechanism of generating reactive intermediates that covalently modify cellular macromolecules remains a shared characteristic. For instance, other nitrogen mustards are specifically designed to target DNA for chemotherapeutic purposes pharmacologyeducation.orgwikipedia.orgmdpi.compatsnap.com, whereas BPM's observed effects point towards a role in lipid metabolism and hypothalamic function, suggesting a distinct biological outcome of its alkylating activity.

Table 3: Alkylating Actions: Bipiperidyl Mustard vs. Nitrogen Mustard Classes

| Feature | Bipiperidyl Mustard (BPM) | General Nitrogen Mustard Class |

| Chemical Moiety | Bis(2-chloroethyl)amino groups on a bipiperidyl structure | Bis(2-chloroethyl)amino functional group ((ClC₂H₄)₂NR) |

| Primary Mechanism | Alkylation reaction, formation of bis-cyclic immonium ion | Formation of aziridinium ions, DNA alkylation |

| Key Target (General) | Cellular components involved in lipid metabolism/hypothalamic function | DNA (N7 of guanine), leading to mispairing and cross-linking |

| Observed Effect | Lipid deposition, obesity, hypothalamic lesions | Cytotoxicity, disruption of DNA replication, cell cycle arrest, apoptosis |

| Examples | 1,1'-Bis(2-chloroethyl)-4,4'-bipiperidine | Mechlorethamine (HN2), Cyclophosphamide, Melphalan, Chlorambucil |

Compound List:

Bipiperidyl Mustard (BPM)

Gold Thioglucose (GTG)

Monosodium Glutamate (MSG)

Kainic Acid (KA)

Mechlorethamine (HN2)

Cyclophosphamide

Melphalan

Chlorambucil

Q & A

Q. What is the primary mechanism by which Bipiperidyl mustard induces obesity in murine models?

Bipiperidyl mustard (BPM) undergoes conversion to its bis-cyclic immonium ion form, which alkylates cellular components, particularly in hypothalamic ventromedial nuclei, leading to neuronal damage and dysregulation of energy homeostasis. This disrupts satiety signaling, resulting in hyperphagia and lipid accumulation. Researchers validate this mechanism by comparing metabolic responses to sulfhydryl compounds (e.g., cysteine), which counteract BPM effects, and by histopathological confirmation of hypothalamic lesions .

Q. What are the standard experimental protocols for administering Bipiperidyl mustard in obesity studies?

- Dosage : Single intraperitoneal doses ranging from 10–20 mg/kg in mice, adjusted based on strain sensitivity.

- Monitoring : Track weight gain, food intake, and lipid deposition over 4–8 weeks post-administration.

- Controls : Include untreated cohorts and gold thioglucose (GTG)-treated groups for comparative analysis. Methodological rigor requires adherence to ethical guidelines for animal studies, including approval by institutional review boards and explicit reporting of reagent sources .

Q. How do researchers validate the hypothalamic lesions caused by Bipiperidyl mustard in preclinical models?

Validation involves:

- Histopathology : Staining (e.g., Nissl stains) to identify neuronal loss in ventromedial hypothalamic nuclei.

- Functional assays : Behavioral tests (e.g., feeding response to fasting) and hormonal profiling (e.g., prolactin and growth hormone levels).

- Comparative analysis : Contrast lesion patterns with GTG-induced obesity models to confirm specificity .

Advanced Research Questions

Q. How do contradictory findings in hormonal profiles between chemically induced (BPM) and genetic obesity models inform mechanistic studies?

BPM-treated mice exhibit elevated prolactin (PRL) release upon perphenazine stimulation, suggesting hypothalamic dysregulation, whereas ob/ob genetic models show blunted PRL responses, indicating pituitary insufficiency. Researchers address contradictions by:

- Integrated designs : Combining hormone challenge tests with transcriptomic analysis of hypothalamic-pituitary axes.

- Longitudinal tracking : Monitoring temporal changes in hormone levels to distinguish acute vs. chronic effects. Such approaches clarify whether obesity phenotypes arise from neural damage (BPM) or intrinsic endocrine defects (genetic models) .

Q. What methodological considerations are critical when designing dose-response studies for Bipiperidyl mustard to ensure reproducible lipid deposition outcomes?

Key factors include:

- Strain selection : C57BL/6 mice show consistent sensitivity, while BALB/c may require dose adjustments.

- Temporal resolution : Lipid deposition peaks 6–8 weeks post-administration; premature euthanasia risks incomplete data.

- Batch testing : Reagent stability varies; fresh BPM solutions (stored at -20°C under inert gas) prevent degradation artifacts. Reproducibility requires explicit documentation of these variables in supplementary materials .

Q. What analytical techniques are recommended for distinguishing between alkylation effects and inflammatory responses in BPM-treated models?

- Omics profiling : RNA sequencing to identify alkylation-specific pathways (e.g., glutathione metabolism) vs. inflammatory markers (e.g., IL-6, TNF-α).

- Histochemical assays : Use of antibodies against alkylated DNA (e.g., O⁶-methylguanine) and macrophage infiltration (e.g., F4/80).

- Pharmacological inhibition : Co-administration of alkylation inhibitors (e.g., thiourea) or anti-inflammatory agents (e.g., dexamethasone) to isolate mechanisms .

Data Contradiction Analysis

Example : Discrepancies in pituitary GH levels between BPM and GTG models (lower in BPM vs. variable in GTG) may stem from differences in lesion localization. Resolution involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.